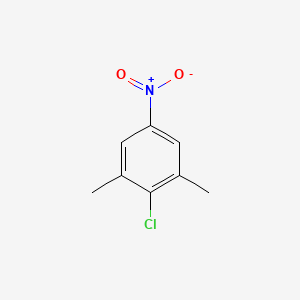

2-Chloro-1,3-dimethyl-5-nitrobenzene

Description

BenchChem offers high-quality 2-Chloro-1,3-dimethyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1,3-dimethyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTLSEJRAUKAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432807 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-96-2 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene

CAS Number: 38560-96-2

Introduction: A Versatile Building Block in Chemical Synthesis

2-Chloro-1,3-dimethyl-5-nitrobenzene, also known as 2-chloro-5-nitro-m-xylene, is a substituted aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis.[1] Its unique substitution pattern, featuring an electron-withdrawing nitro group and ortho/para-directing chloro and methyl groups, imparts a distinct reactivity profile that makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and analytical characterization of this compound, with a focus on its practical applications in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 38560-96-2 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| IUPAC Name | 2-chloro-1,3-dimethyl-5-nitrobenzene | [1] |

| Synonyms | 2-Chloro-5-nitro-m-xylene, 4-Chloro-3,5-dimethylnitrobenzene | |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Insoluble in water; soluble in common organic solvents like alcohol, benzene, and ether. | [2] |

Synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene: A Step-by-Step Protocol

The most direct and industrially scalable synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene is the electrophilic nitration of 2-chloro-m-xylene.[3] The methyl groups are activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing. The position of nitration is determined by the interplay of these directing effects.

Experimental Protocol: Nitration of 2-Chloro-m-xylene

This protocol is a generalized procedure based on established methods for the nitration of aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

-

2-Chloro-m-xylene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 2-chloro-m-xylene to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-chloro-m-xylene in sulfuric acid, maintaining the reaction temperature between 0-10 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.[4]

-

Filter the solid product and wash it thoroughly with cold water to remove residual acid.

-

Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-Chloro-1,3-dimethyl-5-nitrobenzene.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.

Caption: Workflow for the synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 2-Chloro-1,3-dimethyl-5-nitrobenzene is primarily dictated by the nitro group, which can be readily reduced to an amino group. This transformation is a cornerstone of its utility in medicinal chemistry, as the resulting aniline derivative serves as a versatile precursor for the synthesis of a wide array of bioactive molecules.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step in utilizing 2-Chloro-1,3-dimethyl-5-nitrobenzene as a synthetic intermediate. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.

Experimental Protocol: Reduction to 3-Chloro-2,6-dimethylaniline

Materials:

-

2-Chloro-1,3-dimethyl-5-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-1,3-dimethyl-5-nitrobenzene in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

-

Extract the product into diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-2,6-dimethylaniline.

-

The product can be purified by distillation or chromatography.

Caption: Key transformation of 2-Chloro-1,3-dimethyl-5-nitrobenzene for drug synthesis.

The resulting 3-chloro-2,6-dimethylaniline is a valuable building block for the synthesis of various pharmaceutical compounds. The amino group can be further functionalized to introduce diverse pharmacophores, and the chloro and methyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules, including anti-inflammatory and anti-cancer agents.

Safety and Handling

As with all nitroaromatic and chlorinated compounds, 2-Chloro-1,3-dimethyl-5-nitrobenzene should be handled with appropriate safety precautions.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods for Characterization and Quality Control

The purity and identity of 2-Chloro-1,3-dimethyl-5-nitrobenzene are crucial for its successful application in synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile and thermally stable compounds like 2-Chloro-1,3-dimethyl-5-nitrobenzene. It provides both qualitative and quantitative information.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent like acetone or dichloromethane (e.g., 1 mg/mL).[7]

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.

-

Filter all solutions through a 0.22 µm syringe filter before injection.[7]

Typical GC-MS Parameters:

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split or Splitless) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 100 °C for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min |

| MS Detector | Mass Spectrometer (e.g., Agilent 5977) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-300 m/z |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds and can be readily adapted for 2-Chloro-1,3-dimethyl-5-nitrobenzene.

Sample Preparation:

Similar to GC-MS, prepare a stock solution and calibration standards in a suitable mobile phase compatible solvent (e.g., acetonitrile/water mixture).

Typical HPLC Parameters:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm) |

Conclusion

2-Chloro-1,3-dimethyl-5-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Its straightforward synthesis, coupled with the reactivity of its nitro group, makes it an attractive starting material for the creation of complex molecular structures. A thorough understanding of its properties, handling requirements, and analytical characterization is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies.

References

-

PubChem. 2-Chloro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-chloronitrobenzene. [Link]

-

Schenzle, A., et al. (2003). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 185(1), 248-257. [Link]

-

Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2099-2105. [Link]

-

PubChem. 2-Chloro-5-nitrobenzene-1,3-dicarboxylic acid. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

- Google Patents.

- Google Patents.

-

INCHEM. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

- Google Patents. A kind of preparation method of 2-chloro-5-nitro-toluene.

-

Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

-

U.S. Department of Health and Human Services. Toxicological Profile for 1,3-Dinitrobenzene. [Link]

-

National Center for Biotechnology Information. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. [Link]

-

Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]

-

Filo. How are products formed in nitration of m xylene? [Link]

-

Agilent. Safety Data Sheet: 1,3-Dimethyl-2-nitrobenzene Standard. [Link]

-

National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

-

HCI. o-Nitro Chloro Benzene. [Link]

-

Sciencemadness Discussion Board. Large Scale Production of 2,6-dimethylnitrobenzene. [Link]

Sources

- 1. 2-Chloro-1,3-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 9920569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2.imimg.com [2.imimg.com]

- 3. How are products formed in nitration of m xylene? | Filo [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene

Introduction

2-Chloro-1,3-dimethyl-5-nitrobenzene, also known as 2-chloro-5-nitro-m-xylene, is a halogenated nitroaromatic compound. Its structure, featuring a benzene ring substituted with a chlorine atom, two methyl groups, and a nitro group, makes it a versatile intermediate in organic synthesis. The interplay of these functional groups—the electron-withdrawing nature of the nitro group and chlorine atom, and the electron-donating effect of the methyl groups—governs its reactivity and potential applications. Halogenated and nitrated aromatic compounds are significant building blocks in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, reactivity, and potential applications of 2-Chloro-1,3-dimethyl-5-nitrobenzene, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-1,3-dimethyl-5-nitrobenzene | PubChem[3] |

| Synonyms | 2-Chloro-5-nitro-m-xylene, 4-Chloro-3,5-dimethylnitrobenzene | PubChem[3] |

| CAS Number | 38560-96-2 | PubChem[3] |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[3] |

| Molecular Weight | 185.61 g/mol | PubChem[3] |

| Appearance | Predicted to be a solid | - |

| Topological Polar Surface Area | 45.8 Ų | PubChem[3] |

| XLogP3 | 3.1 | PubChem[3] |

digraph "2_Chloro_1_3_dimethyl_5_nitrobenzene" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; C7 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label [fontcolor="#FFFFFF", label= 3>] ]; C8 [label="C"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; N [label="N", fontcolor="#4285F4"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"];

// Benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents C1 -- Cl [label=""]; C2 -- C7 [label=""]; C4 -- N [label=""]; C6 -- C8 [label=""];

// Methyl hydrogens C7 -- H1[style=invis]; C7 -- H2[style=invis]; C7 -- H3[style=invis]; C8 -- H4[style=invis]; C8 -- H5[style=invis]; C8 -- H6[style=invis];

// Aromatic hydrogens C3 -- H7 [label=""]; C5 -- H8 [label=""];

// Nitro group N -- O1 [label=""]; N -- O2 [label=""];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="0,2.5!"]; C7 [pos="-1.74,1!"]; H7 [pos="-1.74,-1!"]; N [pos="0,-2.5!"]; O1 [pos="-0.87,-3!"]; O2 [pos="0.87,-3!"]; H8 [pos="1.74,-1!"]; C8 [pos="1.74,1!"];

// Custom node rendering for methyl groups node[shape=none, width=0, height=0]; C7_label [label="H₃C", pos="-2.2,0.7!"]; C8_label [label="CH₃", pos="2.2,0.7!"]; }

Caption: 2D structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene.

Synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene

The synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene can be approached through several strategic pathways, leveraging established aromatic substitution reactions. Two plausible routes are outlined below, starting from commercially available precursors.

Route 1: Chlorination of 1,3-Dimethyl-5-nitrobenzene

This approach involves the direct electrophilic chlorination of 1,3-dimethyl-5-nitrobenzene (5-nitro-m-xylene). The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of this reaction. The two methyl groups are ortho, para-directing and activating, while the nitro group is meta-directing and strongly deactivating. The positions ortho to both methyl groups (positions 2 and 6) and para to one methyl group (position 4) are activated. The position meta to the nitro group (position 2, 4, and 6) is the least deactivated by the nitro group. The confluence of these directing effects strongly favors substitution at the 2-position, which is ortho to both methyl groups and meta to the nitro group.

Caption: Synthetic pathway via electrophilic chlorination.

Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1,3-dimethyl-5-nitrobenzene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

-

Chlorination: While stirring the mixture, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Chloro-1,3-dimethyl-5-nitrobenzene.

Route 2: Sandmeyer Reaction of 2-Amino-1,3-dimethyl-5-nitrobenzene

An alternative strategy involves the diazotization of an amino group followed by a Sandmeyer reaction to introduce the chloro substituent. This multi-step synthesis begins with the nitration of 2-amino-1,3-dimethylbenzene (2,6-dimethylaniline) to introduce the nitro group at the 5-position. The resulting 2-amino-1,3-dimethyl-5-nitrobenzene is then converted to the corresponding diazonium salt, which is subsequently treated with a copper(I) chloride solution to yield the target molecule.

Caption: Synthetic pathway via the Sandmeyer reaction.

Experimental Protocol (Proposed):

-

Diazotization: Dissolve 2-amino-1,3-dimethyl-5-nitrobenzene in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. While stirring vigorously, slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure complete reaction. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with water and then with a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-Chloro-1,3-dimethyl-5-nitrobenzene.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl protons, given the symmetry of the molecule.

-

Aromatic Protons (H-4, H-6): These two protons are chemically equivalent and are expected to appear as a singlet in the downfield region, likely between δ 7.5-8.5 ppm. The strong electron-withdrawing effect of the nitro group and the deshielding effect of the chlorine atom will shift these protons significantly downfield.

-

Methyl Protons (2x CH₃): The two methyl groups are also chemically equivalent and should appear as a singlet further upfield, likely in the range of δ 2.3-2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to exhibit six distinct signals corresponding to the six unique carbon environments in the molecule.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C-5) and the carbon bearing the chlorine atom (C-2) are expected to be the most downfield. The carbons bearing the methyl groups (C-1, C-3) will also be in the aromatic region, as will the carbons bearing hydrogen atoms (C-4, C-6).

-

Methyl Carbons: The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 20-25 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-Cl Stretching: A band in the region of 1000-1100 cm⁻¹ can be attributed to the C-Cl stretching vibration.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum (MS)

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). Fragmentation may also involve the loss of a methyl radical (15 Da) or a chlorine atom (35/37 Da).

Chemical Reactivity

The reactivity of 2-Chloro-1,3-dimethyl-5-nitrobenzene is dictated by its functional groups and their electronic effects on the aromatic ring.

Electrophilic Aromatic Substitution

The benzene ring in 2-Chloro-1,3-dimethyl-5-nitrobenzene is significantly deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group and the deactivating (though ortho, para-directing) chlorine atom. The two methyl groups are activating, but their effect is largely overcome by the deactivating groups. Any further electrophilic substitution would be challenging and require harsh reaction conditions. If substitution were to occur, the directing effects would favor substitution at the 4 or 6 positions, which are ortho and para to the methyl groups and meta to the nitro group.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the electron-withdrawing nitro group in the para position relative to the chlorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r). The nitro group can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[4] This allows for the displacement of the chloride ion by strong nucleophiles such as alkoxides, amines, or thiolates. This reactivity is a key feature that makes this compound a useful synthetic intermediate.

Caption: General scheme for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in the synthesis of anilines, which are important precursors for many dyes, pharmaceuticals, and other fine chemicals. The resulting 2-chloro-1,3-dimethyl-5-aminobenzene would be a valuable intermediate for further functionalization.

Potential Applications in Drug Development

While specific applications of 2-Chloro-1,3-dimethyl-5-nitrobenzene in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. As a functionalized building block, it holds potential for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The substituted benzene ring can serve as a central scaffold for the construction of more complex molecules. The reactivity of the chloro and nitro groups allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Intermediate for Pharmaceutical Synthesis: Chlorinated nitroaromatic compounds are known to be precursors for various pharmaceuticals.[5] For instance, they can be used in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutic classes where a substituted aniline or phenol core is required. The biological activity of halogenated organic compounds is diverse, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[6]

-

Precursor to Fused Heterocyclic Systems: The functional groups on 2-Chloro-1,3-dimethyl-5-nitrobenzene can be manipulated to construct fused heterocyclic ring systems, which are prevalent in many drug molecules. For example, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of benzimidazoles, quinolines, or other important heterocyclic scaffolds.

Safety and Handling

As with all nitroaromatic compounds, 2-Chloro-1,3-dimethyl-5-nitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may cause irritation upon contact with skin or eyes, or upon inhalation. They are also generally incompatible with strong oxidizing and reducing agents.

Conclusion

2-Chloro-1,3-dimethyl-5-nitrobenzene is a valuable synthetic intermediate with a rich potential for applications in organic synthesis, particularly in the preparation of complex molecules for the pharmaceutical and chemical industries. Its synthesis is achievable through standard aromatic chemistry, and its reactivity is well-defined by the interplay of its functional groups. While direct applications in drug development are yet to be widely reported, its utility as a versatile building block for creating diverse chemical libraries makes it a compound of significant interest for researchers and scientists in the field. Further investigation into the biological activities of derivatives of 2-Chloro-1,3-dimethyl-5-nitrobenzene may unveil novel therapeutic applications.

References

-

MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Retrieved from [Link]

-

Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Gribble, G. W. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]

-

Saeed, A., Ashraf, Z., Siddiqui, H. L., & Bolte, M. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(1), 606–612. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]

Sources

- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 2. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS No. 38560-96-2). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identification, physicochemical characteristics, and spectral properties. In recognition of the limited experimentally-derived data in public literature, this guide presents a combination of computed properties from authoritative databases and established laboratory protocols for empirical determination. This approach ensures a self-validating framework, empowering researchers to verify these properties in their own laboratories.

Compound Identification and Structure

Accurate identification is the cornerstone of any chemical analysis. 2-Chloro-1,3-dimethyl-5-nitrobenzene is a substituted aromatic compound with a distinct arrangement of functional groups that dictates its physical and chemical behavior.

The primary identifiers for this compound are summarized below.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-1,3-dimethyl-5-nitrobenzene | PubChem[2] |

| CAS Number | 38560-96-2 | Shanghai Canbi Pharma Ltd.[1] |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[2] |

| Molecular Weight | 185.61 g/mol | PubChem[2] |

| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)[O-] | PubChem[2] |

| InChI Key | XOTLSEJRAUKAPO-UHFFFAOYSA-N | PubChem[2] |

The structural arrangement—a benzene ring substituted with two methyl groups, a chloro group, and a nitro group—is fundamental to understanding its properties. The electronegative chloro and nitro groups, combined with the electron-donating methyl groups, create a unique electronic and steric environment.

Summary of Physicochemical Properties

A quantitative understanding of a compound's physical properties is critical for applications ranging from reaction chemistry to formulation development. While extensive experimental data for 2-Chloro-1,3-dimethyl-5-nitrobenzene is not widely published, a combination of predicted values from reliable chemical databases and some supplier-provided data offers a strong foundational profile.

| Physical Property | Value / Description | Data Type | Source |

| Boiling Point | 283.8 ± 35.0 °C (at 760 Torr) | Predicted | Shanghai Canbi Pharma Ltd.[1] |

| Density | 1.273 ± 0.06 g/cm³ (at 20 °C) | Predicted | Shanghai Canbi Pharma Ltd.[1] |

| Flash Point | 125.4 ± 25.9 °C | Predicted | Shanghai Canbi Pharma Ltd.[1] |

| XLogP3 | 3.1 | Computed | A2B Chem[3], PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | A2B Chem[3], PubChem[2] |

| Topological Polar Surface Area | 45.8 Ų | Computed | PubChem[2] |

Expert Insights: The high predicted boiling point is consistent with a substituted benzene of this molecular weight, influenced by dipole-dipole interactions from the chloro and nitro groups. The XLogP3 value of 3.1 suggests significant lipophilicity and anticipates low solubility in water, a critical factor for both synthesis workup and pharmacological considerations.[3] The presence of two hydrogen bond acceptors (the oxygen atoms of the nitro group) allows for specific interactions with protic solvents or biological receptors, despite the absence of hydrogen bond donors.[3]

Causality and Interplay of Structure and Properties

The physical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene are a direct consequence of its molecular structure. Understanding these relationships is key to predicting its behavior in various experimental contexts.

Caption: Workflow for micro boiling point determination.

Methodology:

-

Apparatus Assembly: Add a small amount of the substance to a small-diameter test tube or a melting point capillary tube.

-

Bell Creation: Place a smaller, shorter capillary tube, sealed at one end, into the larger tube with its open end down. This creates a "bell" that will trap air. [4]3. Heating: Attach the assembly to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath gently. As the temperature rises, the trapped air in the bell will expand, and a few bubbles will emerge.

-

Identify Boiling: As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the inverted capillary bell. [4]6. Cooling and Measurement: Remove the heat source. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the inverted capillary bell. This is the point where the external pressure just overcomes the vapor pressure of the liquid.

-

Record Pressure: Always record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Safety and Handling

Substituted nitroaromatic compounds require careful handling due to potential toxicity. While a specific Safety Data Sheet (SDS) for 2-Chloro-1,3-dimethyl-5-nitrobenzene is not widely available, precautions for this class of compounds should be strictly followed.

-

Hazard Class: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled, based on data for similar nitroaromatic compounds. [5]May cause skin, eye, and respiratory tract irritation. [5]* Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard lab coat is required.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling:

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste must be handled as hazardous.

This guide provides a robust framework for understanding and empirically verifying the physical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene, grounded in established scientific principles and laboratory practices.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 38560-96-2 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE. Retrieved from [Link]

-

T3DB. (2014). Nitrobenzene (T3D4216). Toxin and Toxin Target Database. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1,3-dimethyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL 2423-71-4 wiki. Retrieved from [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

V.V.P. Engineering College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexamethoxymethylmelamine. Retrieved from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemtips. (2013). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Alberta. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Scribd. (n.d.). Microscale Boiling Point Determination. Retrieved from [Link]

-

National Sun Yat-sen University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

ResearchGate. (2011). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Journal of Organic Chemistry. Retrieved from [Link]

-

American Elements. (n.d.). Zinc Hydroxystannate. Retrieved from [Link]

-

MsdsDigital.com. (2017). SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE - TECP (4CPe). Retrieved from [Link]

-

Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxy-TEMPO. Retrieved from [Link]

Sources

- 1. canbipharm.com [canbipharm.com]

- 2. 2-Chloro-1,3-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 9920569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. a2bchem.com [a2bchem.com]

- 4. chemtips.wordpress.com [chemtips.wordpress.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemos.de [chemos.de]

2-Chloro-1,3-dimethyl-5-nitrobenzene synthesis pathway

This technical guide details the synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS 38560-96-2), a specialized intermediate used in the development of agrochemicals and fine pharmaceutical precursors.

Executive Technical Summary

-

Target Molecule: 2-Chloro-1,3-dimethyl-5-nitrobenzene.[1][2][3][4]

-

IUPAC Systematic Name: 1-Chloro-2,6-dimethyl-4-nitrobenzene.

-

Core Challenge: Achieving regioselectivity for the nitro group at the 5-position relative to the 1,3-dimethyl system. Direct nitration of 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene) predominantly yields the 4-nitro isomer due to the activating influence of the ortho-methyl group.

-

Selected Pathway: The Sandmeyer Route .[5] This approach utilizes the steric blocking of the 2,6-dimethyl groups in the starting aniline to force nitration to the para (4) position, followed by a Sandmeyer transformation to install the chlorine atom. This guarantees the correct substitution pattern.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to overcome the directing effects that favor the 4-nitro isomer in direct electrophilic aromatic substitution.

-

Disconnection: The C–Cl bond is disconnected to reveal a diazonium intermediate, which traces back to an amine (

). -

Precursor: 4-Nitro-2,6-dimethylaniline.

-

Starting Material: 2,6-Dimethylaniline (2,6-Xylidine).

Pathway Visualizer (DOT)

Figure 1: Step-by-step synthetic pathway ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Protect the amine to prevent oxidation and control nitration kinetics.

-

Reagents: 2,6-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Add acetic anhydride dropwise with stirring. The reaction is exothermic.

-

Reflux for 1 hour to ensure completion.

-

Pour the mixture into ice-cold water. The N-acetyl derivative will precipitate.

-

Filter, wash with water, and dry.

-

Checkpoint: The bulky acetyl group combined with the ortho-methyls creates a "picket fence" effect, strictly directing the incoming nitro group to the para position.

-

Step 2: Nitration

Objective: Install the nitro group at the 4-position (para to the amine).

-

Reagents: N-Acetyl-2,6-dimethylaniline, Conc.

, Fuming -

Procedure:

-

Dissolve the acetylated intermediate in conc.

at 0–5°C. -

Prepare a mixed acid solution (

: -

Add the mixed acid dropwise, maintaining internal temperature below 10°C. Caution: Exotherm.

-

Stir at 10°C for 1 hour, then allow to warm to room temperature.

-

Quench over crushed ice. Filter the yellow precipitate of 4-nitro-N-acetyl-2,6-dimethylaniline.

-

Step 3: Hydrolysis (Deprotection)

Objective: Restore the free amine for diazotization.

-

Reagents: 70%

or Conc. -

Procedure:

-

Suspend the nitrated amide in acid.

-

Reflux for 2–3 hours until the solid dissolves and reprecipitates (or TLC indicates conversion).

-

Neutralize with

or -

Filter the bright yellow/orange crystals of 4-nitro-2,6-dimethylaniline .

-

Step 4: The Sandmeyer Reaction

Objective: Convert the amino group to a chlorine atom.

-

Reagents:

, Conc. -

Workflow:

| Phase | Action | Critical Parameter |

| Diazotization | Dissolve amine in Conc. | Temp < 5°C to prevent diazonium decomposition. |

| Substitution | Prepare a solution of | Use freshly prepared |

| Addition | Slowly add the cold diazonium solution to the | Watch for nitrogen gas evolution (foaming). |

| Workup | Heat to 60°C for 30 mins. Steam distill or extract with dichloromethane. | Target product is the organic layer/distillate. |

Key Analytical Properties

| Property | Value | Notes |

| CAS Number | 38560-96-2 | Verified identifier.[1][2][7] |

| Molecular Weight | 185.61 g/mol | Formula: |

| Appearance | Yellow Crystalline Solid | |

| Boiling Point | ~283°C | At 760 mmHg.[3] |

| Solubility | Soluble in DCM, EtOAc | Insoluble in water. |

Safety & Handling

-

Diazonium Instability: The diazonium intermediate in Step 4 is unstable above 5°C. Always keep the reaction vessel in an ice/salt bath during diazotization.

-

Nitration Risks: The nitration step involves strong oxidizers and exotherms. Runaway reactions can occur if addition rates are too fast.

-

Toxicity: Nitro-aromatics are potential hemotoxins. Use full PPE (gloves, fume hood) to avoid inhalation or skin contact.

References

-

Nitration of 2,6-Dialkylanilines

-

Source: BenchChem.[8] "Synthesis of 2,6-Diisopropyl-4-nitroaniline from 2,6-diisopropylaniline."

- Relevance: Confirms regioselectivity of nitration at the para-position for 2,6-disubstituted anilines.

-

-

Sandmeyer Reaction Protocol

- Source: Master Organic Chemistry.

- Relevance: Provides mechanistic grounding for the CuCl-medi

-

Target Molecule Identification

-

Nitration of Halogenated Xylenes (Comparative)

- Source: PrepChem. "Synthesis of 2-chloronitrobenzene."

- Relevance: Illustrates the difficulty of direct nitration and the necessity of the Sandmeyer route for specific isomer control.

Sources

- 1. 38560-96-2 CAS MSDS (2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | 38560-96-2 [chemicalbook.com]

- 3. canbipharm.com [canbipharm.com]

- 4. 2-Chloro-1,3-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 9920569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1,3-dinitrobenzene [drugfuture.com]

- 6. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Reactivity & Manipulation of 2-Chloro-1,3-dimethyl-5-nitrobenzene

Executive Summary: The Steric-Electronic Paradox

2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS: 38560-96-2) represents a classic "push-pull" challenge in organic synthesis.[1][2] Electronically, the molecule is primed for reactivity; the nitro group at the C5 position (para to the chlorine) exerts a strong mesomeric withdrawing effect (-M), theoretically activating the C2-chlorine bond for Nucleophilic Aromatic Substitution (

However, this electronic activation is counteracted by severe steric hindrance.[1] The two methyl groups at C1 and C3 (ortho to the chlorine) create a "steric picket fence," significantly raising the activation energy for nucleophilic attack. Consequently, standard protocols for chloronitrobenzenes fail with this substrate. This guide provides optimized, high-energy workflows to overcome this steric barrier while maintaining chemoselectivity.

Structural Analysis & Reactivity Profile[2]

To manipulate this molecule effectively, one must understand the competition between electronic activation and steric shielding.

The Ortho-Effect Visualization

The chlorine atom is flanked by two methyl groups.[2] In an

Implication: Reactions that proceed at room temperature for 4-chloronitrobenzene will require temperatures >100°C and polar aprotic solvents for this substrate.[2]

Reactivity Roadmap (DOT Visualization)

Figure 1: The three primary synthetic diversifications. Note the specific constraints (red/yellow warnings) imposed by the methyl groups.

Protocol A: Nucleophilic Aromatic Substitution ( )

Challenge: The transition state for the formation of the Meisenheimer complex is destabilized by the steric clash between the incoming nucleophile and the C1/C3 methyls. Solution: Use of high-boiling polar aprotic solvents and smaller nucleophiles.[2]

Optimized Workflow: Amination with Morpholine

Target: 4-(2,6-dimethyl-4-nitrophenyl)morpholine[2]

| Parameter | Standard Condition (Failure Mode) | Optimized Condition (Success Mode) |

| Solvent | Ethanol or THF | DMSO or NMP (N-Methyl-2-pyrrolidone) |

| Temperature | Reflux (60-80°C) | 120°C - 140°C |

| Base | Triethylamine | Diisopropylethylamine (DIPEA) or K2CO3 |

| Stoichiometry | 1.1 equiv Nucleophile | 2.5 equiv Nucleophile (Drive equilibrium) |

Step-by-Step Procedure

-

Charge: In a pressure-rated vial, dissolve 2-Chloro-1,3-dimethyl-5-nitrobenzene (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Add: Add Potassium Carbonate (2.0 eq) followed by Morpholine (2.5 eq).

-

Heat: Seal the vessel and heat to 130°C for 16 hours.

-

Checkpoint: Monitor by HPLC.[2] The starting material peak (high Rt) should disappear. If conversion is <50% after 6h, increase temp to 150°C.

-

-

Workup: Pour reaction mixture into crushed ice/water (10x volume). The product is lipophilic and should precipitate.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water.[2]

Mechanistic Insight: The high temperature is required not just for kinetics, but to ensure the rotational energy of the methyl groups allows for momentary "gating" of the active site [1].

Protocol B: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group to an aniline without cleaving the Carbon-Chlorine bond (hydrodehalogenation). Palladium on Carbon (Pd/C) with Hydrogen gas often strips the chlorine, especially in hindered systems where the catalyst contact time is prolonged.

Decision Logic: Catalyst Selection

Figure 2: Decision tree for selecting the reduction method to prevent side-reactions.

Recommended Protocol: Iron-Mediated Reduction (Bechamp)

This method is chemically robust and completely avoids dehalogenation.[2]

-

Suspension: Suspend 2-Chloro-1,3-dimethyl-5-nitrobenzene (10 mmol) in Ethanol (20 mL) and Water (5 mL).

-

Activation: Add Ammonium Chloride (5 mmol) and Iron Powder (325 mesh, 50 mmol).

-

Reflux: Heat to vigorous reflux (80°C) for 2 hours.

-

Observation: The grey iron powder will turn into a reddish-brown sludge (Iron oxides).[2]

-

-

Filtration: Filter hot through a Celite pad to remove iron residues.[2] Wash with hot ethanol.[2]

-

Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3 and extract with Ethyl Acetate.[2]

Validation: The product, 4-chloro-3,5-dimethylaniline, is a key intermediate for dyes and agrochemicals.[1] 1H NMR should show a broad singlet (NH2) around 3.5-4.0 ppm and retention of the methyl singlets [2].[2]

Protocol C: Suzuki-Miyaura Cross-Coupling

Challenge: The "Ortho-Effect" severely hampers the Oxidative Addition step of the catalytic cycle. Standard catalysts like

Solution: Use "Buchwald Ligands" (Dialkylbiarylphosphines) that are electron-rich and bulky.[2]

Optimized Catalyst System

-

Catalyst Source:

(Tris(dibenzylideneacetone)dipalladium(0))[1][2] -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[2]

-

Ratio: 1:2 (Pd:Ligand).[2]

Procedure

-

Degassing: Solvents (Toluene/Water 4:1) must be rigorously degassed (sparged with Argon for 20 mins).[2] Oxygen kills the active catalytic species.

-

Assembly: In a glovebox or under Argon stream, combine:

-

Reaction: Heat to 100°C for 12-24 hours.

-

Why SPhos? The methoxy groups on the SPhos ligand provide secondary interactions with the Pd center, stabilizing the oxidative addition complex despite the steric crowding of the substrate's methyl groups [3].

References

-

PubChem. Compound Summary: 2-Chloro-1,3-dimethyl-5-nitrobenzene (CID 9920569).[2][4] National Library of Medicine.[2][4] Available at: [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (Reduction of Nitro Compounds to Amines).[2][3][5] 5th Edition, Longman Scientific & Technical.[1]

- Bardar, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Foundational text on SPhos/XPhos utility in hindered chlorides).

-

NIST Chemistry WebBook. 5-Nitro-m-xylene Spectral Data. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Chloro-1,3-dimethyl-5-nitrobenzene

[1]

Molecular Architecture & Solubility Prediction

Compound Identity:

-

Common Synonyms: 4-Chloro-3,5-dimethylnitrobenzene; 2-Chloro-5-nitro-m-xylene.[1][2]

-

Physical State: Yellow crystalline solid (Needles).[1]

-

Melting Point: 72–74 °C (345–347 K).[1]

Structural Determinants of Solubility

The solubility of CDMNB is governed by the interplay between its lipophilic xylene core and the polar nitro group.[1] Unlike its aniline analogs (e.g., 2-chloro-5-nitroaniline), CDMNB lacks a strong hydrogen-bond donor (HBD) group (-NH₂).[1]

-

Lipophilicity: The 1,3-dimethyl and 2-chloro substituents create a hydrophobic shield, significantly increasing solubility in non-polar and moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate) compared to aniline derivatives.[1]

-

Crystal Lattice Energy: The moderate melting point (72–74 °C) suggests a lattice energy that is easily overcome by solvents with compatible dispersion forces and dipole-dipole interactions.[1]

Predicted Solubility Ranking (Theoretical)

Based on the "Like Dissolves Like" principle and thermodynamic data from structurally similar nitro-aromatics (e.g., 1,3-dichloro-2,4,6-trinitrobenzene [1], 2-chloro-5-nitroaniline [2]), the expected solubility hierarchy at 298.15 K is:

Polar Aprotic (High) > Moderate Polar (High/Med) > Non-Polar (Med) > Polar Protic (Low) [1]

| Solvent Class | Representative Solvents | Predicted Interaction Mechanism | Expected Solubility Trend |

| Polar Aprotic | NMP, DMF, Acetone | Dipole-dipole; disruption of nitro-group interactions.[1] | Highest (Excellent for dissolution) |

| Esters | Ethyl Acetate | Van der Waals + weak dipole interactions.[1] | High (Ideal for crystallization) |

| Aromatics | Toluene, Xylene | Moderate-High (Good for washing) | |

| Alcohols | Ethanol, Isopropanol | H-bonding network of solvent resists disruption by CDMNB.[1] | Low-Moderate (Anti-solvent potential) |

| Water | Water | Hydrophobic effect dominates.[1] | Insoluble (< 0.01 mg/mL) |

Experimental Protocol: Laser Dynamic Method

To generate precise mole fraction solubility data (

Methodology Workflow

The following protocol describes a self-validating system for determining solubility across a temperature range (e.g., 278.15 K to 323.15 K).

Equipment Required:

-

Jacketed glass vessel (50 mL) with magnetic stirring.

-

High-precision thermostat water bath (

0.05 K).[1] -

Laser monitoring system (He-Ne laser + Light intensity meter).[1]

-

Digital thermometer (

0.01 K).[1]

Step-by-Step Protocol:

-

Preparation: Weigh a precise mass (

) of CDMNB and solvent ( -

Equilibration: Set the water bath to a temperature well below the expected saturation point. Stir at 400 rpm.

-

Heating Ramp: Slowly increase the temperature (0.1 K/min).

-

Laser Detection: Direct the laser beam through the suspension.[1]

-

Data Point Capture: Record the temperature (

) at the exact moment of maximum transmission. This -

Validation: Cool the solution to reform crystals and repeat the heating ramp to verify

(repeatability within

Workflow Visualization

Figure 1: Logic flow for the Laser Dynamic Method to determine solid-liquid equilibrium.

Thermodynamic Modeling & Correlation

Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation and process design (e.g., cooling curves).[1]

Modified Apelblat Equation

The modified Apelblat equation is the most reliable semi-empirical model for correlating solubility of nitro-aromatics in organic solvents.[1]

- : Mole fraction solubility.[1][5]

- : Absolute temperature (K).[1][6]

-

: Empirical parameters derived via non-linear regression.

-

Interpretation:

and

-

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, the standard enthalpy (

Significance:

Process Application: Solvent Selection Strategy

For the purification of CDMNB (e.g., post-nitration of 2-chloro-m-xylene), the choice of solvent dictates yield and purity.[1]

Crystallization Decision Matrix[1]

-

Cooling Crystallization: Best for solvents with a steep solubility curve (high

).[1] -

Anti-Solvent Crystallization: Best for recovering product from high-solubility solvents.[1]

-

System: Dissolve in Acetone (Solvent)

Add Water or Methanol (Anti-solvent).[1]

-

Solvent Screening Logic

Figure 2: Strategic selection of solvents for purification processes based on solubility magnitude.[1]

References

-

Zhang, Y., et al. (2025).[1] "Measurement, correlation of solubility and thermodynamic properties of 1,3-dichloro-2,4,6-trinitrobenzene in different mono-solvents." ResearchGate.[1][6]

-

Zhang, C., et al. (2016).[1] "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data. [1]

-

National Toxicology Program. (1992).[1] "1,3-Dimethyl-5-nitrobenzene Chemical Profile." PubChem. [1]

-

Sigma-Aldrich. "2-Chloro-1,3-dimethyl-5-nitrobenzene Product Specification." [1]

Sources

- 1. 1,3-Dimethyl-5-nitrobenzene | C8H9NO2 | CID 7426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1,3-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 9920569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | 38560-96-2 [chemicalbook.com]

- 4. 38560-96-2|2-Chloro-1,3-dimethyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. csustan.edu [csustan.edu]

An In-depth Technical Guide to 2-Chloro-1,3-dimethyl-5-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Chloro-1,3-dimethyl-5-nitrobenzene, a substituted aromatic nitro compound with significant potential as a versatile chemical intermediate in various fields, including medicinal chemistry and materials science. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical, field-proven insights. This guide will delve into the nomenclature, chemical properties, synthesis strategies, and known applications of this compound, with a particular focus on its relevance to drug discovery and development. Every protocol and mechanistic claim is supported by authoritative sources to ensure scientific integrity and provide a self-validating framework for researchers.

Chemical Identity and Nomenclature

2-Chloro-1,3-dimethyl-5-nitrobenzene is a multifaceted organic compound. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.

The systematic IUPAC name for this compound is 2-chloro-1,3-dimethyl-5-nitrobenzene [1]. However, it is also known by several synonyms, which are frequently encountered in chemical databases and older literature. Establishing a clear connection between these names is the first step in a comprehensive understanding.

A comprehensive list of synonyms includes:

-

2-Chloro-5-nitro-m-xylene[1]

-

4-Chloro-3,5-dimethylnitrobenzene[1]

-

2,6-Dimethyl-4-nitrochlorobenzene[1]

-

4-chloro-3,5-dimethyinitrobenzene[1]

-

4-chloro-3,5-dimethyl nitrobenzene[1]

-

4-chloro-3,5-dimethyl-nitrobenzene[1]

-

4-chloro-3,5-dimethyl-1-nitrobenzene[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-1,3-dimethyl-5-nitrobenzene | [1] |

| CAS Number | 38560-96-2 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| InChI | InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | [1] |

| SMILES | CC1=CC(=CC(=C1Cl)C)[O-] | [1] |

Physicochemical Properties

The physical and chemical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene dictate its handling, storage, and reactivity. While experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with related compounds.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Appearance | Likely a crystalline solid | Based on related nitroaromatic compounds. |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and have low solubility in water. |

Synthesis Strategies and Methodologies

Proposed Synthetic Pathway

The most plausible synthetic route involves the nitration of m-xylene followed by chlorination.

Caption: Proposed two-step synthesis of 2-Chloro-1,3-dimethyl-5-nitrobenzene.

Step 1: Nitration of m-Xylene

The first step is the nitration of m-xylene to form 1,3-dimethyl-5-nitrobenzene. The two methyl groups are ortho, para-directing and activating. However, due to steric hindrance between the two methyl groups, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the less hindered para position (C5) and to a lesser extent, the ortho positions (C2, C4, C6).

Experimental Protocol (Adapted from the nitration of similar aromatic compounds):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place m-xylene. The flask should be cooled in an ice-water bath.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred m-xylene, ensuring the reaction temperature is maintained between 0-10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice. The crude product will precipitate out.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

A patent for the synthesis of 2,6-dimethylnitrobenzene, an isomer, describes a continuous flow process using a microtubular reactor with mixed nitric and sulfuric acids, which could be adapted for higher yields and better process control[2].

Step 2: Chlorination of 1,3-Dimethyl-5-nitrobenzene

The second step is the electrophilic chlorination of the nitrated intermediate. The nitro group is a meta-directing and deactivating group, while the methyl groups are ortho, para-directing and activating. The directing effects of the substituents will guide the incoming chlorine atom. In this case, the positions ortho to the methyl groups (C2, C4, C6) are activated. The position meta to the nitro group (C2, C4, C6) is also favored. Therefore, the chlorine will substitute at one of the activated positions ortho to a methyl group and meta to the nitro group.

Experimental Protocol (General procedure for chlorination):

-

Reaction Setup: In a round-bottom flask protected from moisture, dissolve 1,3-dimethyl-5-nitrobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst: Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

-

Chlorination: Bubble chlorine gas through the solution or add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with a sodium bicarbonate solution and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

A patent for a related compound, 2-chloro-5-nitrotoluene, describes a catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst[3]. This suggests that direct chlorination of the nitrated xylene derivative is a viable strategy.

Applications in Research and Development

While direct applications of 2-Chloro-1,3-dimethyl-5-nitrobenzene are not extensively documented, its structural motifs suggest its utility as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Precursor for Biologically Active Molecules

The presence of chloro, nitro, and methyl groups on the benzene ring provides multiple reactive sites for further functionalization. The nitro group can be reduced to an amine, which is a common precursor for a wide range of pharmaceuticals. The chlorine atom can be displaced via nucleophilic aromatic substitution, and the methyl groups can be oxidized or halogenated.

A closely related compound, 2-chloro-5-nitrotoluene , is a key intermediate in the synthesis of the broad-spectrum anticoccidial drug toltrazuril [3]. This highlights the potential of chloro-nitro-toluene derivatives as building blocks in veterinary medicine.

Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial activity, showing promise against both Gram-positive and Gram-negative bacteria. This suggests that the 2-chloro-5-nitroaryl scaffold is a valuable pharmacophore for the development of new antimicrobial agents.

Intermediate in Organic Synthesis

Substituted nitrobenzenes are valuable intermediates in the synthesis of various organic compounds, including dyes, pigments, and rubber chemicals. The specific substitution pattern of 2-Chloro-1,3-dimethyl-5-nitrobenzene makes it a unique starting material for the synthesis of highly substituted aromatic compounds that may not be easily accessible through other routes.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. Two singlets corresponding to the two methyl groups would also be present in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine and nitro groups will be significantly shifted.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl stretching, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster.

Safety and Handling

As with all nitroaromatic compounds, 2-Chloro-1,3-dimethyl-5-nitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be toxic and may be absorbed through the skin. They are also often flammable. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion and Future Outlook

2-Chloro-1,3-dimethyl-5-nitrobenzene is a chemical compound with significant, yet largely unexplored, potential. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The structural analogy to intermediates used in the synthesis of established drugs and new antimicrobial agents suggests that further investigation into the applications of 2-Chloro-1,3-dimethyl-5-nitrobenzene in medicinal chemistry is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals to unlock the potential of this intriguing molecule.

References

- A kind of preparation method of 2-chloro-5-nitro-toluene. CN109265351B.

- A kind of synthetic method of 2,6- dimethyl nitrobenzene. CN109665963A.

- 2-Chloro-1,3-dimethyl-5-nitrobenzene. PubChem.

- Synthesis of 2-chloro 5-nitro 9,10-anthraquinone and the study of photophysical properties. Orient J Chem 2009;25(2).

- Synthesis and Characteriz

-

2-Chloro-1,3-dimethyl-5-nitrobenzene. PubChem CID 9920569. [Link]

-

1,3-Dimethyl-5-nitrobenzene. PubChem CID 7426. [Link]

- 2-Chloro-5-nitroaniline.

-

2-Chloro-5-nitrobenzamide. PubChem CID 286562. [Link]

- Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.

- 2-Chloro-5-nitrobenzoyl chloride. ChemicalBook.

- Benzene, 2-chloro-5-methyl-1,3-dinitro-. NIST Chemistry WebBook.

- P-nitrochlorobenzene patented technology retrieval search results.

- Dinitrochlorobenzene synthesis method and microreactor. CN101544568A.

- Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide. CN103086892A.

- Preparation of p-nitrochlorobenzene. PrepChem.com.

- Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities.

- Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI.

- 2-Chloro-5-nitro-benzamine(6283-25-6) 13C NMR spectrum. ChemicalBook.

- 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE. ChemicalBook.

- 1,3-Dimethyl-5-nitrobenzene. SIELC Technologies.

Sources

- 1. 2-Chloro-1,3-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 9920569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]

- 3. CN101544568A - Dinitrochlorobenzene synthesis method and microreactor - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Friedel-Crafts Reaction on Substituted Benzenes

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful methodology for forging carbon-carbon bonds on aromatic rings.[1] Its application extends far beyond simple benzene, offering a versatile tool for the functionalization of complex substituted aromatics, which are ubiquitous scaffolds in pharmaceuticals and fine chemicals.[2][3] This guide moves beyond textbook theory to provide a field-proven perspective on executing Friedel-Crafts alkylations and acylations on substituted benzene rings. We will dissect the causal relationships between substrate electronics and reaction outcomes, compare the strategic advantages of acylation versus alkylation, and provide a self-validating experimental protocol for a high-yield transformation. The objective is to equip the practicing scientist with the predictive power and practical knowledge required to harness this reaction for complex molecule synthesis.

The Core Principle: Electrophilic Aromatic Substitution (EAS)

At its heart, the Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution (EAS).[1] The process universally follows a two-step mechanistic pathway:

-

Generation of a Potent Electrophile: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is employed to generate a highly reactive electrophile.[4] In an alkylation , this is a carbocation (or a carbocation-like complex) formed from an alkyl halide.[5][6] In an acylation , a resonance-stabilized acylium ion is formed from an acyl halide or anhydride.[2][7]

-

Nucleophilic Attack and Aromaticity Restoration: The electron-rich π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] A base (typically AlCl₄⁻) then abstracts a proton from the site of substitution, collapsing the intermediate and restoring the highly stable aromatic system.[8][9]

The acylation pathway, which is often synthetically superior, is depicted below.

The Decisive Factor: Substituent Effects on Reactivity and Regioselectivity

When moving from benzene to a substituted derivative, the pre-existing group on the ring becomes the single most important variable, dictating both the reaction rate (reactivity) and the site of new bond formation (regioselectivity).[10] This directive influence stems from a combination of inductive and resonance effects.

Ring Reactivity: Activating vs. Deactivating Groups

-

Activating Groups: These substituents donate electron density to the aromatic ring, increasing its nucleophilicity and accelerating the rate of electrophilic attack relative to benzene.[11] Groups with lone pairs that can donate through resonance (e.g., -OCH₃, -OH, -NH₂) are powerful activators. Alkyl groups (-R) are moderate activators through an inductive effect and hyperconjugation.[11]

-